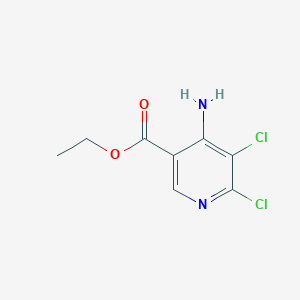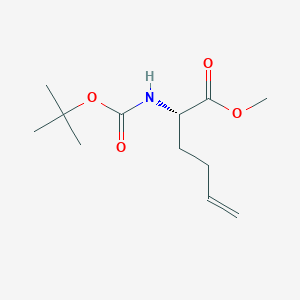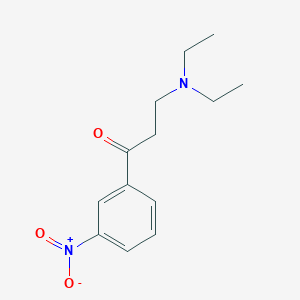
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one
Overview
Description
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one, also known as DNP, is a chemical compound that has been widely used in scientific research for its unique properties. DNP is a yellow crystalline powder that is soluble in water and other organic solvents. It has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one involves the uncoupling of oxidative phosphorylation in mitochondria. This results in the dissipation of the proton gradient across the mitochondrial inner membrane, leading to the production of heat instead of ATP. This process is known as proton leak and is responsible for the thermogenic properties of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one.
Biochemical and Physiological Effects
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one has been shown to increase metabolic rate and energy expenditure in animals and humans. It has also been shown to decrease body weight and fat mass. However, 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one can also cause adverse effects such as hyperthermia, tachycardia, and respiratory distress.
Advantages and Limitations for Lab Experiments
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one has several advantages for use in laboratory experiments. It is a potent uncoupler of oxidative phosphorylation and can be used to study mitochondrial function. It is also relatively easy to synthesize and purify. However, 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one can be toxic and must be handled with care. It is also not suitable for use in vivo due to its adverse effects.
Future Directions
There are several potential future directions for research on 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one. One area of interest is the development of new drugs based on the structure of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one. Another area of interest is the study of the mechanism of action of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one and its effects on mitochondrial function. Additionally, there is potential for the use of 3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Scientific Research Applications
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one has been used in scientific research for various purposes. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. It has also been used in the development of new drugs and as a tool for studying enzyme kinetics.
properties
IUPAC Name |
3-(diethylamino)-1-(3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-14(4-2)9-8-13(16)11-6-5-7-12(10-11)15(17)18/h5-7,10H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOIRGIRPOYAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-1-(3-nitrophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




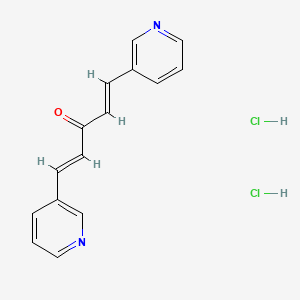
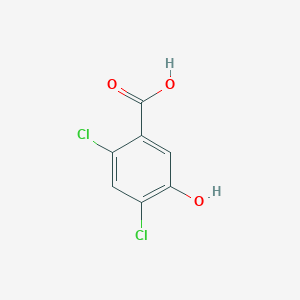
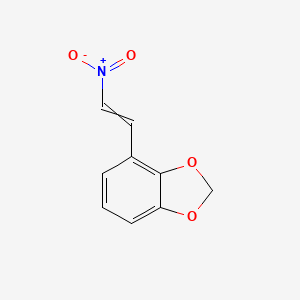


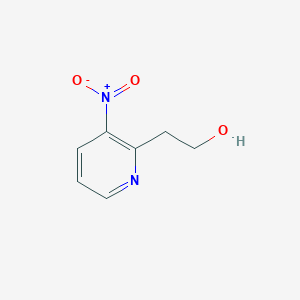
![2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3332746.png)
